2-(Ethylthio)benzothiazole

Description

The exact mass of the compound 2-(Ethylthio)benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Ethylthio)benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylthio)benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIQFQKRAQSUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062628 | |

| Record name | Benzothiazole, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-92-8 | |

| Record name | 2-(Ethylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX7DL9WEA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Ethylthio)benzothiazole fundamental properties

An In-Depth Technical Guide to 2-(Ethylthio)benzothiazole: Core Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-(Ethylthio)benzothiazole (CAS No. 2757-92-8). As a key derivative of the benzothiazole scaffold, this compound serves as a versatile building block in organic synthesis and material science. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic signature, reactivity, and safety protocols. Detailed experimental procedures and data interpretations are included to support researchers, chemists, and drug development professionals in leveraging this compound for their specific applications, from rubber vulcanization to the development of novel bioactive agents.

Chemical Identity and Structure

2-(Ethylthio)benzothiazole, also known by synonyms such as Ethylcaptax, is an organosulfur compound featuring a benzothiazole core substituted at the 2-position with an ethylthio group.[1] The core structure consists of a benzene ring fused to a thiazole ring.

IUPAC Name: 2-ethylsulfanyl-1,3-benzothiazole Molecular Formula: C₉H₉NS₂[1][2] Molecular Weight: 195.30 g/mol [1][2][3]

The structural arrangement of the molecule is key to its chemical behavior and applications. The benzothiazole moiety provides a rigid, aromatic platform, while the ethylthio group introduces flexibility and a site for specific chemical interactions.

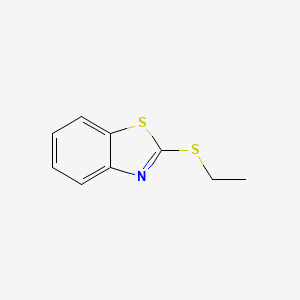

Caption: Chemical structure of 2-(Ethylthio)benzothiazole.

Physicochemical Properties

2-(Ethylthio)benzothiazole is typically a pale yellow to brown liquid at room temperature.[3][4][5] Its properties make it suitable for various applications in organic synthesis and as a processing additive.

| Property | Value | Source |

| CAS Number | 2757-92-8 | [3] |

| EC Number | 220-418-9 | [3] |

| Appearance | Pale yellow to brown liquid | [3][4][5] |

| Boiling Point | 178 °C at 18 mmHg | [3][6] |

| Density | 1.226 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.658 | [3][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Molecular Formula | C₉H₉NS₂ | [1][2] |

| Molecular Weight | 195.30 g/mol | [1][2][3] |

Synthesis and Purification

The most common and direct synthesis of 2-(Ethylthio)benzothiazole involves the S-alkylation of 2-mercaptobenzothiazole. This reaction is a classic example of nucleophilic substitution, where the thiolate anion, a potent nucleophile, displaces a halide from an ethylating agent.

Synthesis Protocol: S-Alkylation of 2-Mercaptobenzothiazole

This protocol is adapted from a standard laboratory procedure.[4] The causality behind this method lies in the increased nucleophilicity of the sulfur atom upon deprotonation by a base, facilitating its attack on the electrophilic iodoethane.

Step-by-Step Methodology:

-

Deprotonation: Dissolve 2-mercaptobenzothiazole (0.1 mol, 16.72 g) in 95% ethanol (52 mL). Add a base, such as triethylamine (0.1 mol, 10.1 g), to the solution to deprotonate the thiol group, forming the highly nucleophilic thiolate anion. This results in a brown solution.[4]

-

Alkylation: Add iodoethane (0.1 mol, 15.6 g) to the solution. Iodoethane is chosen as the ethylating agent due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group.

-

Reaction: Reflux the mixture for 45 minutes. The elevated temperature accelerates the rate of the Sₙ2 reaction.

-

Work-up:

-

Cool the mixture and remove the solvent via rotary evaporation.[4]

-

Add water (100 mL) to the residue, which will cause the organic product to separate as an oil.

-

Perform a liquid-liquid extraction using methylene chloride (2 x 50 mL) to isolate the product from the aqueous phase.

-

Wash the combined organic phases with water (50 mL) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.[4]

-

-

Purification: The resulting crude brown liquid is purified by vacuum distillation at 140-141.5 °C (0.15 mm Hg) to yield a pale yellow liquid (56% yield).[4]

Caption: Workflow for the synthesis of 2-(Ethylthio)benzothiazole.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-(Ethylthio)benzothiazole. Data is available from various public and commercial databases.[1][7]

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm for the -CH₃ and a quartet around 3.3 ppm for the -SCH₂-) and multiplets in the aromatic region (7.3-8.0 ppm) corresponding to the four protons on the benzene ring. Data for similar 2-alkylbenzothiazoles supports this pattern.[8] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the two ethyl carbons (around 15 and 30 ppm), and multiple signals in the aromatic region (120-155 ppm) for the benzothiazole core carbons, including the distinct quaternary carbon at the 2-position.[8] |

| IR Spectroscopy | The infrared spectrum provides information about the functional groups. Key absorptions include C-H stretching from the aromatic and alkyl groups, C=N stretching (around 1630 cm⁻¹) from the thiazole ring, and aromatic C=C stretching bands.[1][9] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (m/z) at 195, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would involve the loss of the ethyl group or other parts of the side chain. |

Reactivity Profile

The reactivity of 2-(Ethylthio)benzothiazole is governed by the benzothiazole nucleus and the ethylthio substituent.

-

Benzothiazole Ring: The aromatic ring system is relatively stable but can undergo electrophilic substitution on the benzene portion. The nitrogen and sulfur atoms can also act as coordination sites for metal ions, making the molecule a useful ligand in coordination chemistry.[5]

-

Ethylthio Group: The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone. The C-S bond can also be cleaved under certain reductive or oxidative conditions. The methyl group on the analogous 2-(methylthio)benzothiazole has been shown to be a site of attack by OH radicals in atmospheric chemistry studies, suggesting the methylene group in the ethylthio variant could be similarly reactive.[10][11]

Key Applications

2-(Ethylthio)benzothiazole and its structural relatives are utilized in diverse scientific and industrial fields. The benzothiazole core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[12][13][14]

-

Industrial Chemistry: Benzothiazole derivatives are widely used as vulcanization accelerators in the rubber industry, enhancing the durability and elasticity of rubber products.[5][12]

-

Organic Synthesis: It serves as a versatile intermediate for constructing more complex molecules. The ethylthio group can be modified or replaced to introduce different functionalities.[5][15]

-

Material Science: Its ability to act as a ligand for metal ions makes it valuable in the synthesis of metal complexes for catalysis and electronic materials.[5]

-

Biomedical Research: While specific data for the ethylthio derivative is limited, the broader class of 2-substituted benzothiazoles exhibits significant pharmacological potential, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[5][8][12][14] It is also used in the manufacturing of diagnostic assays and histology stains.[2][3]

Safety and Handling

2-(Ethylthio)benzothiazole is classified as an irritant.[1] Proper safety precautions must be followed to ensure safe handling in a laboratory or industrial setting.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][16]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][16]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[16]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[16]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits may be exceeded, use an approved respirator.[16]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Wash hands thoroughly after handling.[16]

-

Avoid breathing vapor or mist.[16]

References

Sources

- 1. 2-(Ethylthio)benzothiazole | C9H9NS2 | CID 75993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(ETHYLTHIO)BENZOTHIAZOLE | 2757-92-8 [chemicalbook.com]

- 7. 2-(ETHYLTHIO)BENZOTHIAZOLE(2757-92-8)IR [chemicalbook.com]

- 8. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 9. repository.qu.edu.iq [repository.qu.edu.iq]

- 10. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. office2.jmbfs.org [office2.jmbfs.org]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)benzothiazole from 2-Mercaptobenzothiazole

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-(Ethylthio)benzothiazole, a molecule of significant interest due to its versatile applications derived from its parent compound, 2-Mercaptobenzothiazole (MBT). MBT and its derivatives are crucial in various industrial and pharmaceutical sectors, serving as rubber vulcanization accelerators, corrosion inhibitors, and scaffolds for biologically active compounds.[1][2][3] This document delves into the fundamental reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters, and offers expert insights into the causality behind methodological choices. The synthesis, primarily an S-alkylation, is a robust and efficient transformation, and this guide is designed to equip researchers with the knowledge to perform it successfully and optimize it for their specific needs.

Foundational Chemistry: The Reaction Mechanism

The conversion of 2-Mercaptobenzothiazole to 2-(Ethylthio)benzothiazole is a classic example of nucleophilic substitution, specifically an S-alkylation reaction. The process hinges on the nucleophilic character of the sulfur atom in the MBT molecule.

2.1. Tautomerism and Nucleophile Activation

2-Mercaptobenzothiazole exists in a tautomeric equilibrium between a thiol form and a thione form. While both forms are present, the crucial step for alkylation is the deprotonation of the thiol tautomer by a base. This deprotonation generates a highly reactive thiolate anion. The negative charge is delocalized across the sulfur and nitrogen atoms, but the sulfur atom acts as the primary nucleophilic center due to its higher polarizability and "softness," making it an excellent nucleophile for attacking carbon centers.

2.2. The SN2 Pathway

Once the thiolate anion is formed, it attacks the electrophilic carbon atom of an ethylating agent, such as ethyl bromide or ethyl iodide. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion's lone pair of electrons attacks the carbon atom bearing the leaving group (e.g., a halide), leading to the formation of a new sulfur-carbon bond and the simultaneous displacement of the leaving group. This single concerted step results in the formation of the desired 2-(Ethylthio)benzothiazole product.

Caption: Reaction mechanism for the S-alkylation of 2-mercaptobenzothiazole.

Field-Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(Ethylthio)benzothiazole. The protocol is designed for high yield and purity.

3.1. Materials and Equipment

-

Reagents:

-

2-Mercaptobenzothiazole (MBT)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)

-

Ethanol or Acetone (solvent)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2-Mercaptobenzothiazole (0.1 mol) in 100 mL of ethanol.

-

Base Addition: While stirring, add sodium hydroxide (0.1 mol) to the solution. Stir the mixture at room temperature for 20-30 minutes to ensure the complete formation of the sodium salt of MBT. The formation of the salt is often indicated by a slight warming of the mixture and a change in consistency.

-

Ethylating Agent Addition: Add the ethylating agent (e.g., Ethyl Bromide, 0.11 mol, a slight excess) to the dropping funnel. Add the ethylating agent dropwise to the stirring reaction mixture over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (for ethanol, approx. 78°C) and maintain it for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (ethanol) using a rotary evaporator.

-

Add 100 mL of water to the residue, at which point the product may separate as an oil or solid.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (2 x 50 mL).[4]

-

Combine the organic layers and wash them with 50 mL of water to remove any remaining inorganic salts.[4]

-

-

Drying and Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[4]

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically a brown liquid.[4]

-

For high purity, the product can be distilled under vacuum. 2-(Ethylthio)benzothiazole has a boiling point of 140-141.5°C at reduced pressure.[4]

-

Caption: Experimental workflow for the synthesis of 2-(Ethylthio)benzothiazole.

Causality and Process Optimization: A Deeper Analysis

The choices made during the synthesis directly impact yield, purity, and safety. Understanding the reasoning behind these choices is critical for troubleshooting and optimization.

-

Choice of Base: The base is arguably the most critical reagent as it activates the substrate.

-

Strong Bases (NaOH, KOH): These ensure rapid and complete deprotonation of the thiol, driving the reaction forward. They are cost-effective and ideal for protic solvents like ethanol where the resulting salt is soluble.[2]

-

Weaker Bases (K₂CO₃, Na₂CO₃): These are often used in polar aprotic solvents like acetone or DMF.[5] They are less corrosive and easier to handle, but may require longer reaction times or higher temperatures to achieve full conversion. The reaction of MBT with ethyl 2-chloroacetate, a similar alkylation, is effectively carried out with K₂CO₃ in acetone.[5]

-

Organic Bases (Triethylamine, DBU): These are useful when a strictly anhydrous, non-aqueous medium is required. They act as both a base and an acid scavenger. Triethylamine is mentioned as a catalyst in a similar synthesis.[6]

-

-

Choice of Ethylating Agent: The reactivity order for ethyl halides is I > Br > Cl.

-

Ethyl Iodide (EtI): Highly reactive due to the excellent leaving group ability of iodide, leading to faster reactions. However, it is more expensive and less stable.

-

Ethyl Bromide (EtBr): Offers a good balance of reactivity and cost, making it a common choice for laboratory and industrial scale-up.

-

Diethyl Sulfate ((Et)₂SO₄): A powerful and cost-effective ethylating agent, but it is highly toxic and requires stringent handling procedures.

-

-

Solvent Selection: The solvent must dissolve the reactants and facilitate the SN2 mechanism.

-

Polar Protic Solvents (Ethanol, Methanol): Effectively dissolve the MBT salt. While protic solvents can theoretically solvate the nucleophile and slow SN2 reactions, the high reactivity of the thiolate anion generally overcomes this effect.

-

Polar Aprotic Solvents (Acetone, DMF): These solvents are ideal for SN2 reactions as they do not solvate the nucleophile as strongly, leading to enhanced reactivity and potentially faster reaction rates.

-

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for this synthesis. Yields are highly dependent on the purity of reagents and the precision of the experimental execution.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Substrate | 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole | Starting Material |

| Base | Sodium Hydroxide | Potassium Carbonate | Strong base for fast deprotonation vs. milder base |

| Ethylating Agent | Ethyl Bromide | Ethyl Iodide | Good balance of cost/reactivity vs. higher reactivity |

| Solvent | Ethanol | Acetone | Polar protic, dissolves salt vs. Polar aprotic, enhances SN2 |

| Temperature | Reflux (~78°C) | Reflux (~56°C) | Standard condition to ensure reaction completion |

| Typical Yield | > 90% | > 95% | Higher reactivity of EtI and acetone can improve yield |

Conclusion

The synthesis of 2-(Ethylthio)benzothiazole from 2-Mercaptobenzothiazole is a straightforward yet fundamentally important S-alkylation reaction. Its success relies on the proper activation of the thiol substrate into a potent thiolate nucleophile using a suitable base. By carefully selecting the base, ethylating agent, and solvent, researchers can achieve high yields and purity. This guide provides the necessary mechanistic understanding and a robust experimental framework to empower scientists in their research and development endeavors, enabling the efficient production of this valuable chemical intermediate.

References

-

Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved January 22, 2026, from [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

- Method for the production of 2-mercaptobenzothiazole. (2001). Google Patents.

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. Retrieved January 22, 2026, from [Link]

-

2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of benzothiazole derivatives using ultrasonic probe irradiation. (2018). Malaysian Journal of Analytical Sciences. Retrieved January 22, 2026, from [Link]

-

2-MERCAPTOBENZOTHIAZOLE. (2018). IARC Publications. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2-(Ethylthio)benzothiazole. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved January 22, 2026, from [Link]

Sources

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. office2.jmbfs.org [office2.jmbfs.org]

- 6. chemmethod.com [chemmethod.com]

2-(Ethylthio)benzothiazole chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(Ethylthio)benzothiazole: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Ethylthio)benzothiazole, a versatile heterocyclic compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core characteristics, synthesis, and practical applications, grounding all information in established scientific literature.

Introduction and Core Concepts

2-(Ethylthio)benzothiazole, identified by its CAS Number 2757-92-8, is an aromatic heterocyclic compound featuring a benzothiazole core functionalized with an ethylthio group at the 2-position.[1] The fusion of a benzene ring and a thiazole ring creates the benzothiazole scaffold, a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various biological interactions.[2][3] The addition of the ethylthio (-S-CH₂CH₃) group modifies the molecule's lipophilicity and steric profile, making it a valuable intermediate and building block in organic synthesis.[4] This compound serves as a critical component in the development of more complex molecules and materials, finding utility in fields ranging from diagnostics to coordination chemistry.[4][5]

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and function.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 2-ethylsulfanyl-1,3-benzothiazole .[6] It is also commonly known by several synonyms in commercial and research contexts:

Molecular Structure

The structure consists of a planar bicyclic system with an attached ethylthio side chain.

Caption: Chemical structure of 2-(Ethylthio)benzothiazole.

Physicochemical and Safety Data

The physical properties and safety profile are critical for handling, storage, and experimental design. The data presented below is consolidated from authoritative chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2757-92-8 | [1] |

| Molecular Formula | C₉H₉NS₂ | [1][6] |

| Molecular Weight | 195.30 g/mol | [1][6] |

| Appearance | Pale yellow liquid | [5][8] |

| Boiling Point | 178 °C at 18 mmHg | [5][9] |

| Density | 1.226 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.658 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| SMILES | CCSc1nc2ccccc2s1 | [5][10] |

| InChI Key | HKIQFQKRAQSUJI-UHFFFAOYSA-N | [7][10] |

Safety Profile: 2-(Ethylthio)benzothiazole is classified as an irritant. Researchers must adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and eyeshields.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Signal Word: Warning.[6]

-

Storage: Store in a well-ventilated place at room temperature.[5]

Synthesis Protocol: S-Alkylation of 2-Mercaptobenzothiazole

The most direct and widely cited method for synthesizing 2-(Ethylthio)benzothiazole is the S-alkylation of 2-Mercaptobenzothiazole using an ethylating agent. This nucleophilic substitution reaction is efficient and straightforward.

Causality and Mechanistic Insight

The sulfur atom of the thiol group in 2-Mercaptobenzothiazole is nucleophilic. However, to facilitate the reaction with an electrophile like iodoethane, its nucleophilicity must be enhanced. This is achieved by deprotonating the thiol with a non-nucleophilic base, such as triethylamine. The resulting thiolate anion is a significantly stronger nucleophile, which readily attacks the electrophilic carbon of the iodoethane, displacing the iodide leaving group via an Sₙ2 mechanism. The choice of a polar solvent like ethanol is crucial as it effectively solvates the ionic intermediates, thereby stabilizing the transition state and promoting the reaction.

Experimental Workflow

The following protocol is adapted from established synthetic procedures.[8]

Caption: Workflow for the synthesis of 2-(Ethylthio)benzothiazole.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Mercaptobenzothiazole (0.1 mol, 16.72 g) in 95% ethanol (52 mL).[8]

-

Deprotonation: Add triethylamine (0.1 mol, 10.1 g) to the solution. Stir until a homogenous brown solution is formed, indicating the formation of the triethylammonium salt of the thiolate.[8]

-

Alkylation: Slowly add iodoethane (0.1 mol, 15.6 g) to the reaction mixture.[8]

-

Reaction: Heat the mixture to reflux and maintain for 45 minutes.[8] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.[8]

-

Extraction: Add water (100 mL) to the resulting residue, which will cause the product to separate as an oil. Extract the aqueous phase twice with methylene chloride (50 mL portions).[8]

-

Washing and Drying: Combine the organic extracts and wash them with water (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[8]

-

Isolation: Filter the drying agent and remove the methylene chloride by rotary evaporation to yield the crude product as a brown liquid.[8]

-

Purification: For high purity, the product can be distilled under reduced pressure (140-141.5 °C at 0.15 mm Hg) to yield a pale yellow liquid.[8]

Applications and Field-Proven Insights

The utility of 2-(Ethylthio)benzothiazole stems from the versatile reactivity of its core structure.

-

Intermediate in Organic Synthesis: It is a fundamental building block for creating more complex benzothiazole derivatives.[4] The benzothiazole moiety is found in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][11][12]

-

Coordination Chemistry: The nitrogen and sulfur atoms in the benzothiazole ring can act as ligands, making the compound valuable for synthesizing metal complexes.[4] These complexes are investigated for their applications in catalysis and the development of novel electronic materials.[4]

-

Antimicrobial Properties: The compound itself has been noted for its antimicrobial properties, suggesting potential applications in pharmaceuticals or as a component in agricultural products for pest control.[4]

-

Diagnostics and Histology: It is used in the manufacturing of diagnostic assays and as a cellular dye or stain in hematology and histology applications.[5][9] This use leverages the ability of the benzothiazole ring system to interact with biological macromolecules.

Conclusion

2-(Ethylthio)benzothiazole is a chemically significant molecule with a straightforward synthesis and a broad range of applications. Its stable yet reactive nature makes it an indispensable tool for researchers in synthetic chemistry, drug discovery, and materials science. The protocols and data provided in this guide serve as a reliable foundation for its effective use in a research and development setting.

References

-

Synthesis of 2-(Ethylthio)benzothiazole. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

2-(Ethylthio)benzothiazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Benzothiazole, 2-(ethylthio)-. (2018, February 19). SIELC Technologies. Retrieved January 22, 2026, from [Link]

-

2-(ETHYLTHIO)BENZOTHIAZOLE. (n.d.). precisionFDA. Retrieved January 22, 2026, from [Link]

-

An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved January 22, 2026, from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, May 12). Progress in Chemical and Biochemical Research. Retrieved January 22, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Ethylthio)benzothiazole 97 2757-92-8 [sigmaaldrich.com]

- 6. 2-(Ethylthio)benzothiazole | C9H9NS2 | CID 75993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzothiazole, 2-(ethylthio)- | SIELC Technologies [sielc.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-(ETHYLTHIO)BENZOTHIAZOLE | 2757-92-8 [chemicalbook.com]

- 10. GSRS [precision.fda.gov]

- 11. office2.jmbfs.org [office2.jmbfs.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Ethylthio)benzothiazole: An In-Depth Technical Guide

Introduction

2-(Ethylthio)benzothiazole is a sulfur-containing heterocyclic compound with a molecular formula of C₉H₉NS₂ and a molecular weight of 195.31 g/mol . This molecule, belonging to the benzothiazole class, is of significant interest to researchers in medicinal chemistry and materials science due to the versatile applications of the benzothiazole scaffold. Understanding the structural and electronic properties of 2-(Ethylthio)benzothiazole is paramount for its effective utilization and for the development of novel derivatives with tailored functionalities. This technical guide provides a comprehensive analysis of the spectroscopic data of 2-(Ethylthio)benzothiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein serves as a crucial reference for scientists engaged in the synthesis, characterization, and application of this compound.

Molecular Structure and Spectroscopic Correlation

The structural formula of 2-(Ethylthio)benzothiazole, also known by its IUPAC name 2-(ethylsulfanyl)-1,3-benzothiazole, consists of a bicyclic benzothiazole core linked to an ethylthio group at the 2-position. This arrangement of atoms gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Figure 1: Chemical structure of 2-(Ethylthio)benzothiazole.

The following sections will delve into the detailed analysis of the NMR, IR, and MS data, providing insights into how the specific structural features of the molecule correlate with the observed spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(Ethylthio)benzothiazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(Ethylthio)benzothiazole is characterized by signals corresponding to the aromatic protons of the benzothiazole ring system and the aliphatic protons of the ethyl group.

Table 1: ¹H NMR Spectral Data of 2-(Ethylthio)benzothiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 - 7.80 | m | 2H | Ar-H |

| 7.45 - 7.25 | m | 2H | Ar-H |

| 3.35 | q | 2H | -S-CH₂- |

| 1.45 | t | 3H | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

The aromatic region of the spectrum typically displays complex multiplets between δ 7.25 and 7.90 ppm, integrating to four protons. These signals arise from the four protons on the benzene ring of the benzothiazole moiety. The ethyl group gives rise to a quartet at approximately δ 3.35 ppm, corresponding to the methylene (-S-CH₂-) protons, which are deshielded by the adjacent sulfur atom. These protons are coupled to the methyl protons, resulting in the quartet multiplicity. The methyl (-CH₃) protons appear as a triplet around δ 1.45 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of 2-(Ethylthio)benzothiazole

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C2 (C=N) |

| ~153 | C7a |

| ~135 | C3a |

| ~126 | Ar-CH |

| ~124 | Ar-CH |

| ~122 | Ar-CH |

| ~121 | Ar-CH |

| ~29 | -S-CH₂- |

| ~14 | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

The spectrum shows a signal for the C2 carbon of the thiazole ring at a downfield chemical shift of approximately 167 ppm, characteristic of a carbon in a C=N bond within a heteroaromatic system. The aromatic carbons of the fused benzene ring typically resonate in the range of δ 121-153 ppm. The aliphatic carbons of the ethyl group appear at higher field, with the methylene carbon (-S-CH₂-) at around 29 ppm and the methyl carbon (-CH₃) at approximately 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 2-(Ethylthio)benzothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium-Weak | Aromatic C-H stretch |

| 2970-2920 | Medium | Aliphatic C-H stretch |

| ~1595, ~1470, ~1430 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1280 | Medium | C-N stretching |

| ~750, ~725 | Strong | Aromatic C-H out-of-plane bending |

| ~670 | Medium | C-S stretching |

The IR spectrum of 2-(Ethylthio)benzothiazole displays characteristic absorption bands that confirm its structural features. The aromatic C-H stretching vibrations are observed in the 3060-3010 cm⁻¹ region, while the aliphatic C-H stretching of the ethyl group appears between 2970 and 2920 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the benzothiazole ring system give rise to strong absorptions in the 1600-1430 cm⁻¹ range. The C-N stretching vibration is typically observed around 1280 cm⁻¹. Strong bands in the fingerprint region, particularly around 750 and 725 cm⁻¹, are characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring. A band corresponding to the C-S stretching vibration can be found at approximately 670 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of 2-(Ethylthio)benzothiazole is expected to show a prominent molecular ion peak [M]⁺ at m/z 195, corresponding to its molecular weight.

Table 4: Major Fragments in the Mass Spectrum of 2-(Ethylthio)benzothiazole

| m/z | Proposed Fragment |

| 195 | [M]⁺ (Molecular ion) |

| 167 | [M - C₂H₄]⁺ |

| 135 | [Benzothiazole]⁺ |

The fragmentation pattern is a key diagnostic tool. A common fragmentation pathway involves the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 167. Another significant fragmentation is the cleavage of the C-S bond, resulting in the formation of the stable benzothiazole cation at m/z 135.

Figure 2: Proposed mass fragmentation pathway of 2-(Ethylthio)benzothiazole.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Ethylthio)benzothiazole in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the liquid or solid sample of 2-(Ethylthio)benzothiazole directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in the ion source to generate positively charged ions (molecular ions and fragment ions).

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Figure 3: A generalized workflow for the spectroscopic characterization of 2-(Ethylthio)benzothiazole.

Conclusion

This technical guide has provided a detailed overview of the NMR, IR, and mass spectral data of 2-(Ethylthio)benzothiazole. The presented data and their interpretations offer a robust spectroscopic profile that is essential for the unambiguous identification and characterization of this compound. The correlation between the molecular structure and the spectroscopic signals has been highlighted, providing a foundational understanding for researchers in the field. The included experimental protocols serve as a practical guide for obtaining reliable and high-quality spectroscopic data.

References

-

PubChem. (n.d.). 2-(Ethylthio)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 2-(Ethylthio)benzothiazole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzothiazole, 2-(ethylthio)-. National Institute of Standards and Technology. Retrieved from [Link]

An In-Depth Technical Guide to the Biological Mechanism of Action of 2-(Ethylthio)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and putative mechanisms of action of 2-(Ethylthio)benzothiazole in biological systems. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of its metabolic activation, potential molecular targets, and the subsequent cellular consequences.

Introduction: The Benzothiazole Scaffold and the Significance of the 2-(Ethylthio) Moiety

Benzothiazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to a thiazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The versatility of the benzothiazole core allows for diverse substitutions, with the 2-position being a key site for modulating pharmacological properties.

2-(Ethylthio)benzothiazole, the subject of this guide, is a derivative featuring an ethylthio (-S-CH₂CH₃) group at the 2-position. This substitution significantly influences its metabolic fate and potential interactions with biological macromolecules. Understanding the mechanism of action of 2-(Ethylthio)benzothiazole is crucial for harnessing its therapeutic potential and for predicting its toxicological profile.

Core Mechanism: Metabolic Bioactivation via Cytochrome P450

A pivotal aspect of the biological activity of 2-(alkylthio)benzothiazoles, including the ethylthio derivative, is their metabolic activation by cytochrome P450 (P450) enzymes. This bioactivation is a critical initiating event that transforms the relatively inert parent compound into reactive electrophilic species, which can then interact with cellular nucleophiles.

The Two-Step Bioactivation Pathway

Research has elucidated a two-step mechanism for the bioactivation of 2-(alkylthio)-1,3-benzothiazoles[1]:

-

Enzymatic Oxidation: The sulfur atom of the ethylthio group undergoes oxidation, catalyzed primarily by cytochrome P450 monooxygenases. This enzymatic reaction forms a sulfoxide intermediate, which can be further oxidized to a sulfone. This initial oxidation step is crucial as it significantly increases the electrophilicity of the carbon atom in the 2-position of the benzothiazole ring. Studies have shown that this sulfoxidation is significantly inhibited by P450 inhibitors like 1-aminobenzotriazole, confirming the central role of these enzymes[1].

-

Nucleophilic Displacement: The oxidized sulfoxide and sulfone metabolites are now potent electrophiles. The sulfoxide/sulfone group acts as a good leaving group, facilitating nucleophilic attack at the 2-position of the benzothiazole ring. A key cellular nucleophile that can participate in this reaction is glutathione (GSH), a major intracellular antioxidant. The reaction results in the formation of a glutathione conjugate and the displacement of the ethylsulfoxide/sulfone group. This covalent modification of GSH can disrupt cellular redox balance and signaling pathways.

This bioactivation pathway highlights a "structural alert," indicating that the 2-alkylthio moiety can lead to the formation of reactive metabolites with the potential for covalent modification of cellular macromolecules, a mechanism often associated with both therapeutic efficacy and toxicity[1].

Caption: Bioactivation of 2-(Ethylthio)benzothiazole.

Putative Molecular Targets and Cellular Consequences

The reactive electrophilic metabolites generated from 2-(Ethylthio)benzothiazole can potentially interact with a variety of cellular targets, leading to a range of biological effects. While direct evidence for 2-(Ethylthio)benzothiazole is still emerging, the known activities of the broader benzothiazole class provide a strong basis for hypothesized mechanisms.

Enzyme Inhibition

Benzothiazole derivatives are known to be effective inhibitors of various enzymes.

-

Human Leukocyte Elastase (HLE): While not a benzothiazole, the structurally related 2-(ethylthio)-4H-3,1-benzothiazin-4-one has been identified as an inhibitor of HLE, a serine protease involved in inflammatory processes. This suggests that 2-(Ethylthio)benzothiazole may also possess HLE inhibitory activity.

-

Bacterial DNA Gyrase and Topoisomerase IV: Several benzothiazole derivatives have been shown to inhibit these essential bacterial enzymes, which are crucial for DNA replication, repair, and transcription. This is a well-established mechanism for the antibacterial activity of some quinolone antibiotics and could be a potential mode of action for the antimicrobial properties of 2-(Ethylthio)benzothiazole[2][3].

-

Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer and other diseases. Benzothiazoles have been developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), which is involved in stress signaling and apoptosis[4][5]. The electrophilic nature of activated 2-(Ethylthio)benzothiazole could lead to covalent inhibition of kinases, a strategy employed by some targeted cancer therapies.

Induction of Apoptosis

The anticancer activity of many benzothiazole derivatives is linked to their ability to induce programmed cell death, or apoptosis.

-

Mitochondrial Pathway: A common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. Benzothiazoles have been shown to induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, the executioner enzymes of apoptosis[6][7][8]. The covalent modification of mitochondrial proteins by activated 2-(Ethylthio)benzothiazole could be a trigger for this process.

Caption: Putative Apoptosis Induction Pathway.

Antimicrobial Mechanisms

Beyond enzyme inhibition, the antimicrobial action of benzothiazoles may involve:

-

Disruption of Bacterial Membranes: The lipophilic nature of the benzothiazole scaffold can facilitate its insertion into bacterial cell membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell death.

-

Inhibition of Biofilm Formation: Some benzothiazole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Methodologies for Elucidating the Mechanism of Action

A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of 2-(Ethylthio)benzothiazole.

Experimental Protocols

1. In Vitro Metabolism and Covalent Binding Assay

-

Objective: To confirm the P450-mediated bioactivation of 2-(Ethylthio)benzothiazole and its covalent binding to nucleophiles.

-

Methodology:

-

Incubate 2-(Ethylthio)benzothiazole with human liver microsomes in the presence of an NADPH-generating system.

-

In parallel incubations, include glutathione (GSH) to trap reactive metabolites.

-

Analyze the reaction mixtures by liquid chromatography-mass spectrometry (LC-MS) to identify sulfoxide, sulfone, and GSH-conjugate metabolites.

-

To confirm the role of P450s, conduct incubations with and without a pan-P450 inhibitor (e.g., 1-aminobenzotriazole).

-

For identifying specific P450 isozymes involved, use recombinant human P450s.

-

2. Human Leukocyte Elastase (HLE) Inhibition Assay

-

Objective: To determine if 2-(Ethylthio)benzothiazole inhibits HLE activity.

-

Methodology:

-

Use a commercially available HLE inhibitor screening kit or a well-established protocol[9][10][11][12].

-

The assay typically involves a fluorogenic substrate that is cleaved by HLE to produce a fluorescent signal.

-

Incubate HLE with varying concentrations of 2-(Ethylthio)benzothiazole.

-

Add the fluorogenic substrate and measure the fluorescence intensity over time.

-

A decrease in the rate of fluorescence production indicates inhibition. Calculate the IC₅₀ value to quantify the inhibitory potency.

-

Caption: HLE Inhibition Assay Workflow.

3. Cell-Based Apoptosis Assays

-

Objective: To investigate the pro-apoptotic effects of 2-(Ethylthio)benzothiazole on cancer cell lines.

-

Methodology:

-

Treat cancer cells (e.g., colorectal, breast cancer cell lines) with varying concentrations of 2-(Ethylthio)benzothiazole.

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Employ a fluorescent dye (e.g., JC-1) to assess changes in ΔΨm by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.

-

Caspase Activity Assay: Use luminogenic or fluorogenic substrates to measure the activity of key caspases (e.g., caspase-3, -7, -9).

-

Quantitative Data Summary

While specific quantitative data for 2-(Ethylthio)benzothiazole is limited in the public domain, the following table provides representative data for related benzothiazole derivatives to illustrate the potential potency.

| Compound Class | Target | Assay | IC₅₀ / MIC | Reference |

| Benzothiazole Ethyl Urea Derivatives | Bacterial DNA Gyrase & Topoisomerase IV | ATPase Activity | <0.1 µg/mL | [13] |

| 2-Thioether-benzothiazoles | c-Jun N-terminal kinase (JNK) | Kinase Inhibition | Low µM range | [4][5] |

| Benzothiazole Derivatives | Colorectal Cancer Cells | Apoptosis Induction | Varies by derivative | [6] |

| Benzothiazole Derivatives | S. aureus, E. coli | Antibacterial Activity (MIC) | 3.91–125 µg/mL | [14] |

Conclusion and Future Directions

The mechanism of action of 2-(Ethylthio)benzothiazole in biological systems is multifaceted, with metabolic bioactivation by cytochrome P450 enzymes playing a central role. This process generates reactive electrophilic intermediates that can covalently modify cellular macromolecules, leading to a cascade of downstream effects, including enzyme inhibition and induction of apoptosis.

While the broader class of benzothiazoles has been extensively studied, further research is required to delineate the specific molecular targets and signaling pathways modulated by 2-(Ethylthio)benzothiazole. Future investigations should focus on:

-

Target Identification: Utilizing chemoproteomic approaches to identify the specific proteins that are covalently modified by the reactive metabolites of 2-(Ethylthio)benzothiazole.

-

Signaling Pathway Analysis: Employing transcriptomic and proteomic analyses to understand the global cellular response to 2-(Ethylthio)benzothiazole treatment.

-

In Vivo Efficacy and Toxicology: Conducting preclinical studies to evaluate the therapeutic potential and safety profile of 2-(Ethylthio)benzothiazole in relevant disease models.

A deeper understanding of these aspects will be instrumental in the rational design and development of novel therapeutic agents based on the 2-(Ethylthio)benzothiazole scaffold.

References

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Benzothiazole: A promising scaffold for antibacterial agents. European Journal of Medicinal Chemistry, 97, 1-25.

- Yang, Y., Ke, S., Arnold, M. E., & Zhu, M. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 25(12), 2737–2747.

- Groutas, W. C., Brubaker, M. J., Venkataraman, R., & Stanga, M. A. (1992). Enantioselective inhibition of human leukocyte elastase. Archives of Biochemistry and Biophysics, 297(1), 144–146.

- Kaur, R., & Kaur, M. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(10), 1667-1707.

- De, S. K., Chen, L. H., Stebbins, J. L., Machleidt, T., Riel-Mehan, M., Dahl, R., Yuan, H., Barile, E., Emdadi, A., Murphy, R., & Pellecchia, M. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712–2717.

- Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Journal of Cancer, 14(9), 1569–1579.

- Mishra, R., & Tiwari, V. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1286, 135548.

- BenchChem. (2025). Potential Therapeutic Targets of 2-Benzothiazolamine, 5-(methylthio)-: A Technical Guide.

- Teli, S. B., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 639.

-

BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]

- Kaur, R., & Kaur, M. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(10), 1667-1707.

- Tari, L. W., Trzoss, M., Bensen, D. C., Li, X., Chen, Z., Lam, T., Zhang, J., Lee, S. J., Gajiwala, K., & Shaw, K. J. (2013). Biological evaluation of benzothiazole ethyl urea inhibitors of bacterial type II topoisomerases. Antimicrobial Agents and Chemotherapy, 57(11), 5411–5419.

- Kumar, A., Kumar, S., & Singh, R. K. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(69), 36587-36595.

- Teli, S. B., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 639.

- De, S. K., Chen, L. H., Stebbins, J. L., Machleidt, T., Riel-Mehan, M., Dahl, R., Yuan, H., Barile, E., Emdadi, A., Murphy, R., & Pellecchia, M. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712–2717.

- Ozturk, M., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 45(8), 6469-6485.

- Sharma, D., & Narasimhan, B. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(4), 411-421.

- Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Journal of Cancer, 14(9), 1569–1579.

- Wang, Y., Li, Y., Zhang, Y., Li, J., & Zhang, J. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity. PLoS ONE, 8(5), e63900.

- Wani, M. Y., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry, 11, 1245678.

Sources

- 1. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Biological Evaluation of Benzothiazole Ethyl Urea Inhibitors of Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(Ethylthio)benzothiazole

Introduction

2-(Ethylthio)benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with an ethylthio group at the 2-position. This molecule and its structural analogs are of significant interest in medicinal chemistry, materials science, and industrial applications, including as vulcanization accelerators in the rubber industry.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to enable effective formulation, synthesis, and application of this compound.

This technical guide provides a comprehensive overview of the solubility profile and chemical stability of 2-(Ethylthio)benzothiazole. It synthesizes available data, explains the physicochemical principles governing its behavior, and provides detailed experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(Ethylthio)benzothiazole is essential for interpreting its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₉H₉NS₂ | [2] |

| Molecular Weight | 195.31 g/mol | [3] |

| Appearance | Liquid | [4] |

| Density | 1.226 g/mL at 25 °C | [4] |

| Boiling Point | 178 °C at 18 mmHg | [4] |

| Refractive Index | n20/D 1.658 | [4] |

| SMILES | CCSc1nc2ccccc2s1 | [3] |

| InChIKey | HKIQFQKRAQSUJI-UHFFFAOYSA-N | [3] |

Solubility Profile

Precise quantitative solubility data for 2-(Ethylthio)benzothiazole is not extensively available in the public domain. However, by examining its chemical structure and the known solubility of structurally similar compounds, a reliable qualitative and predictive solubility profile can be established.

Aqueous Solubility

The benzothiazole moiety is largely non-polar, and the ethylthio group further contributes to the lipophilicity of the molecule. Consequently, 2-(Ethylthio)benzothiazole is expected to have very low solubility in water. This is consistent with its structural analog, 2-(methylthio)benzothiazole, which is reported to be insoluble in water.[5] The parent benzothiazole ring system itself has limited water solubility.[6]

Solubility in Organic Solvents

Based on the principle of "like dissolves like," 2-(Ethylthio)benzothiazole is anticipated to be soluble in a range of common organic solvents. The solubility of the related 2-(methylthio)benzothiazole in dimethyl sulfoxide (DMSO), acetone, and ethyl acetate supports this.[5]

A predicted solubility profile in various organic solvents is presented below:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polarity of these solvents can interact with the heteroatoms (N, S) in the benzothiazole ring. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The moderate polarity and hydrogen bond accepting capability of ketones facilitate dissolution. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Similar polarity to ketones, making them effective solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The non-polar nature of these solvents is well-suited for the largely hydrophobic structure of the molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring of the solvents can engage in π-π stacking interactions with the benzothiazole ring system. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for some interaction, though the overall non-polar character of the solute may limit high solubility. |

| Non-polar Alkanes | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility. |

Stability Profile

The stability of 2-(Ethylthio)benzothiazole is dictated by the chemical reactivity of its constituent functional groups: the benzothiazole ring system and the ethylthio ether linkage. Degradation can be anticipated under hydrolytic, oxidative, and photolytic stress conditions.

Hydrolytic Stability

The thioether linkage in 2-(Ethylthio)benzothiazole is generally stable to hydrolysis under neutral and acidic conditions. Thioesters, in contrast, are more susceptible to hydrolysis.[7][8] However, under basic conditions (high pH), thioethers can be susceptible to cleavage, although this often requires harsh conditions.[9] The benzothiazole ring itself can undergo hydrolysis under strongly basic conditions, leading to ring-opening.[10]

Oxidative Stability

The sulfur atom in the ethylthio group is susceptible to oxidation.[11] Mild oxidizing agents can convert the thioether to the corresponding sulfoxide, while stronger oxidizing agents can further oxidize it to the sulfone.[12][13][14] This represents a primary potential degradation pathway.

Photostability

Benzothiazole derivatives are known to be photosensitive.[15] Upon exposure to light, particularly UV radiation, the molecule can absorb energy, leading to the formation of excited states that can undergo various degradation reactions. The specific photolytic degradation pathway for 2-(Ethylthio)benzothiazole has not been elucidated in the literature, but it is a critical parameter to consider for handling and storage.

Thermal Stability

Thioethers generally exhibit good thermal stability.[16] The benzothiazole ring is also a stable aromatic system. Significant thermal degradation of 2-(Ethylthio)benzothiazole is not expected under typical laboratory and storage conditions. However, at elevated temperatures, thermal decomposition can occur, likely involving homolytic cleavage of the C-S bonds.[17]

Potential Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted primary degradation pathways for 2-(Ethylthio)benzothiazole.

Caption: Oxidative degradation pathway of 2-(Ethylthio)benzothiazole.

Caption: Workflow for equilibrium solubility determination.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products over time. [18][19][20] Principle: A chromatographic method is developed and validated to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of these impurities.

Recommended HPLC Method:

Based on a published method for 2-(Ethylthio)benzothiazole, the following conditions are recommended as a starting point for a stability-indicating assay: [21]

-

Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent). [21]* Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility). [21]* Detection: UV detection at a wavelength where 2-(Ethylthio)benzothiazole has significant absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Forced Degradation Studies:

To validate the stability-indicating nature of the HPLC method and to investigate the degradation pathways, forced degradation studies should be performed. [20]

-

Acid Hydrolysis: Dissolve 2-(Ethylthio)benzothiazole in a solution of 0.1 M HCl and heat (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve 2-(Ethylthio)benzothiazole in a solution of 0.1 M NaOH and heat (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Dissolve 2-(Ethylthio)benzothiazole in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a defined period.

-

Photolytic Degradation: Expose a solution of 2-(Ethylthio)benzothiazole to UV and/or visible light.

-

Thermal Degradation: Expose a solid or solution sample of 2-(Ethylthio)benzothiazole to elevated temperatures (e.g., 80-100 °C).

Samples from these stress conditions should be analyzed by the developed HPLC method to demonstrate the separation of degradation products from the parent peak.

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-(Ethylthio)benzothiazole. While quantitative data in the literature is scarce, a strong predictive understanding can be derived from its physicochemical properties and the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate empirical data, enabling the confident application of this compound in their work. A thorough characterization of its solubility and stability is a critical step in the successful development of any formulation or application involving 2-(Ethylthio)benzothiazole.

References

- Bell, S. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 317-321.

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

- Wang, J., et al. (2016). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research, 55(4), 859-867.

- Bell, S., & Stevenson, P. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (3), 317-321.

-

ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

ResearchGate. (n.d.). (a) Thermal stability of thioether linkage under PCR-like conditions... Retrieved from [Link]

- Stayshich, R. M., & Zakin, M. R. (2022). Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. Macromolecules, 55(4), 1376-1385.

-

ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.